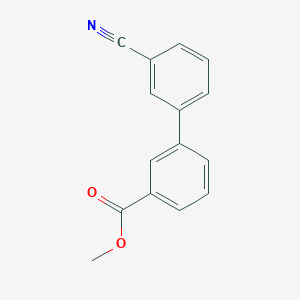

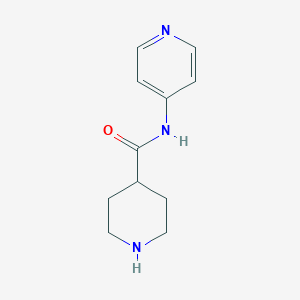

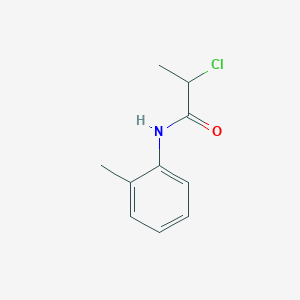

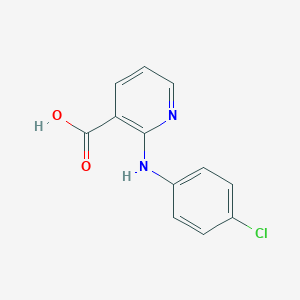

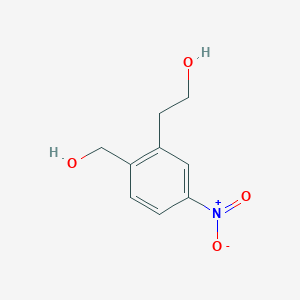

N-(Pyridin-4-YL)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(Pyridin-4-YL)piperidine-4-carboxamide” is a biochemical used for proteomics research . It is also known as “N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” with a molecular weight of 278.18 .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of nicotinoyl chloride and 4-aminopyridine .Molecular Structure Analysis

The molecular structure of “N-(Pyridin-4-YL)piperidine-4-carboxamide” and its derivatives have been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis

The chemical reactions of “N-(Pyridin-4-YL)piperidine-4-carboxamide” and its derivatives involve various processes such as gene activation, gene transcription, mutagenesis, carcinogenesis, etc . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .Physical And Chemical Properties Analysis

The product obtained from the synthesis of similar compounds was described as pale yellow in color . The 1H-NMR and 13C NMR spectra were provided in the referenced paper .Applications De Recherche Scientifique

Supramolecular Chemistry

N-(Pyridin-4-YL)piperidine-4-carboxamide: has been utilized in the synthesis of pincer-type tricationic compounds. These compounds are significant in supramolecular chemistry for their ability to form stable 3-dimensional supramolecular synthons. The strong N–H⋯O hydrogen bonds and intermolecular interactions contribute significantly to the overall surface interaction, which is crucial for the development of anion receptors and hydrogen bond interactions that maintain biological processes .

Pharmaceutical Industry

Piperidine derivatives, including N-(Pyridin-4-YL)piperidine-4-carboxamide , play a vital role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are essential for designing drugs due to their significant role in the structure of alkaloids .

Diabetes Management

Compounds related to N-(Pyridin-4-YL)piperidine-4-carboxamide have shown potential in reducing blood glucose levels. This application is particularly relevant in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Material Science

In material science, piperidine derivatives are used in the production of rubber accelerators. These substances speed up the vulcanization of rubber, which is a critical process in manufacturing various rubber products .

Anticancer Research

N-(Pyridin-4-YL)piperidine-4-carboxamide: derivatives have been studied for their anticancer properties. For instance, when breast cancer cell lines were treated with piperine, a derivative, it led to the inhibition of the Akt signaling pathway, which is a promising avenue for cancer treatment .

Computational Chemistry

The compound has also been a subject of interest in computational chemistry studies. The Hirshfeld surface analysis and pairwise interaction energy calculations implemented in these studies provide insights into the electrostatic and dispersion forces in the crystal lattice, which are essential for understanding the stability and reactivity of molecular structures .

Mécanisme D'action

While the exact mechanism of action for “N-(Pyridin-4-YL)piperidine-4-carboxamide” is not specified in the search results, similar compounds have been found to inhibit the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model . They also exhibit differential migration and band intensities in DNA binding/cleavage assays .

Orientations Futures

The future directions for “N-(Pyridin-4-YL)piperidine-4-carboxamide” and its derivatives could involve further exploration of their anti-angiogenic and DNA cleavage activities . The presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .

Propriétés

IUPAC Name |

N-pyridin-4-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJIEPQECNRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572732 |

Source

|

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110105-35-6 |

Source

|

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)